molecular formula C9H12N2O3S B498830 2-(5,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-2-yl-sulfanyl)-propionic acid CAS No. 510734-66-4

2-(5,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-2-yl-sulfanyl)-propionic acid

Cat. No.: B498830
CAS No.: 510734-66-4
M. Wt: 228.27g/mol
InChI Key: CHUNDKYVJNWELX-UHFFFAOYSA-N
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Description

2-(5,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-2-yl-sulfanyl)-propionic acid is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups and a sulfanyl-propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-2-yl-sulfanyl)-propionic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using appropriate alkylating agents.

    Attachment of the Sulfanyl-Propionic Acid Moiety: This step involves the nucleophilic substitution reaction where a thiol group is introduced to the pyrimidine ring, followed by the addition of a propionic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound through optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives of the pyrimidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-2-yl-sulfanyl)-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-2-yl-sulfanyl)-propionic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a crucial role in its binding affinity and specificity, while the pyrimidine ring can interact with nucleic acids or proteins, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Oxo-1,4-dihydro-pyrimidin-2-yl-sulfanyl)-propionic acid: Lacks the dimethyl groups, which may affect its chemical reactivity and biological activity.

    2-(5,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-2-yl)-acetic acid: Similar structure but with an acetic acid moiety instead of propionic acid, leading to different chemical properties.

Uniqueness

2-(5,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-2-yl-sulfanyl)-propionic acid is unique due to the presence of both dimethyl groups and the sulfanyl-propionic acid moiety

Properties

IUPAC Name

2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-4-5(2)10-9(11-7(4)12)15-6(3)8(13)14/h6H,1-3H3,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUNDKYVJNWELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SC(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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